

# Bzl-ile-ome hcl molecular weight

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Compound of Interest		
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An In-depth Technical Guide on N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (**Bzl-Ile-OMe HCI**)

This technical guide provides comprehensive information on N-Benzyl-L-isoleucine methyl ester hydrochloride (**Bzl-Ile-OMe HCI**), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development.

## **Core Compound Data**

N-Benzyl-L-isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine. The presence of the benzyl protecting group on the amine and the methyl ester on the carboxylic acid makes it a versatile reagent for the controlled synthesis of peptides and other complex organic molecules.

#### **Quantitative Data Summary**

The key physicochemical properties of N-Benzyl-L-isoleucine methyl ester hydrochloride are summarized in the table below for easy reference.



Property	Value	Source
Molecular Formula	C14H21NO2·HCl	[1]
Molecular Weight	271.78 g/mol	[1]
CAS Number	209325-69-9	[1]
Appearance	White solid (typical for similar compounds)	[2][3]
Storage Temperature	2-8°C	[1]

## **Experimental Protocols**

The following section details a common experimental protocol for the synthesis of amino acid methyl ester hydrochlorides, a class of compounds to which **BzI-IIe-OMe HCI** belongs. This method is adapted from established procedures for the esterification of amino acids.[4]

# Synthesis of Amino Acid Methyl Ester Hydrochloride via TMSCI/Methanol System

This protocol describes a facile and efficient method for the esterification of a free amino acid using trimethylchlorosilane (TMSCI) in methanol at room temperature.[4]

#### Materials:

- L-Isoleucine (or N-Benzyl-L-isoleucine for direct synthesis of the free base)
- Methanol (anhydrous)
- Trimethylchlorosilane (TMSCI)
- Round bottom flask
- Magnetic stirrer
- Rotary evaporator



#### Procedure:

- To a round bottom flask, add the starting amino acid (1 equivalent).
- Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the amino acid with stirring.
- To this mixture, add anhydrous methanol (approximately 1-2 mL per mmol of amino acid).
- Allow the resulting solution or suspension to stir at room temperature. The reaction progress
  can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically in the
  range of 8-24 hours.[4][5]
- Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude amino acid methyl ester hydrochloride.
- The final product can be further purified by recrystallization if necessary.

#### Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Trimethylchlorosilane is a corrosive and moisture-sensitive reagent. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
- Methanol is flammable and toxic.

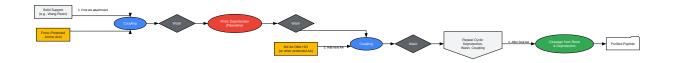
## **Applications in Peptide Synthesis**

N-Benzyl-L-isoleucine methyl ester hydrochloride is primarily utilized as a building block in peptide synthesis.[3] The benzyl group serves as a protecting group for the amine, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid. The hydrochloride salt form enhances the stability and handling of the compound.

## **Workflow for Peptide Synthesis**

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), highlighting the role of a protected amino acid derivative like **BzI-IIe-OMe HCI**.





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Fig. 1: Solid-Phase Peptide Synthesis Workflow.

In this workflow, an N-terminally protected amino acid, such as Fmoc-amino acid, is first coupled to a solid support resin. Following this, the Fmoc protecting group is removed, and the next protected amino acid, for instance, a derivative like Bzl-Ile-OMe (after conversion to an active form for coupling), is introduced. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed.

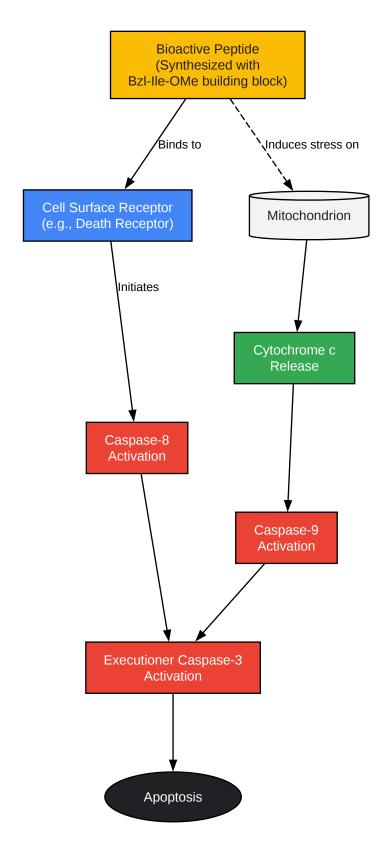
## **Signaling Pathways and Broader Relevance**

While **BzI-Ile-OMe HCI** is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can have significant biological activities. For example, derivatives of the natural product Ursolic Acid have been coupled with amino acid esters, including isoleucine derivatives, to create novel compounds with potent anticancer activity.[6] These compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6]

### **Illustrative Signaling Pathway Involvement**

The diagram below conceptualizes how a peptide, synthesized using building blocks like **BzI- Ile-OMe HCI**, might interact with a simplified apoptotic signaling pathway.





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Fig. 2: Apoptotic Signaling Pathway Interaction.



This diagram illustrates two major apoptotic pathways: the extrinsic pathway, initiated by ligand binding to cell surface death receptors, and the intrinsic pathway, which is mitochondriamediated. A synthetic bioactive peptide could potentially trigger apoptosis by interacting with components of either pathway, leading to the activation of executioner caspases and subsequent programmed cell death.

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